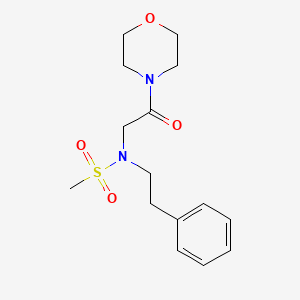
N-(2,4-dimethylphenyl)-4-(4-methoxy-2-methylphenyl)butanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2,4-dimethylphenyl)-4-(4-methoxy-2-methylphenyl)butanamide, also known as DMMDA-2, is a synthetic compound that belongs to the phenethylamine class. It is a potent hallucinogenic drug that has been used in scientific research to study the mechanism of action of hallucinogens.
Mecanismo De Acción
N-(2,4-dimethylphenyl)-4-(4-methoxy-2-methylphenyl)butanamide acts as a partial agonist at the serotonin 5-HT2A receptor, which is believed to be the primary target of hallucinogens. It binds to the receptor and activates it, leading to the activation of downstream signaling pathways that are responsible for the hallucinogenic effects.
Biochemical and Physiological Effects:
N-(2,4-dimethylphenyl)-4-(4-methoxy-2-methylphenyl)butanamide has been found to induce visual and auditory hallucinations, altered perception of time and space, and changes in mood and thought. It also increases heart rate, blood pressure, and body temperature. These effects are believed to be mediated by the activation of the 5-HT2A receptor and the release of neurotransmitters such as serotonin, dopamine, and norepinephrine.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(2,4-dimethylphenyl)-4-(4-methoxy-2-methylphenyl)butanamide has several advantages for lab experiments. It is a potent and selective agonist of the 5-HT2A receptor, which makes it a useful tool for studying the receptor's function. It also induces hallucinogenic effects that can be used to study the neural basis of perception and cognition. However, N-(2,4-dimethylphenyl)-4-(4-methoxy-2-methylphenyl)butanamide has several limitations for lab experiments. It is a controlled substance that requires special permits to handle and use. It also has a short half-life and is rapidly metabolized, which makes it difficult to study its long-term effects.
Direcciones Futuras
There are several future directions for research on N-(2,4-dimethylphenyl)-4-(4-methoxy-2-methylphenyl)butanamide. One direction is to study its effects on other serotonin receptors and neurotransmitter systems. Another direction is to investigate its potential therapeutic uses, such as in the treatment of depression, anxiety, and addiction. Finally, more research is needed to understand the long-term effects of N-(2,4-dimethylphenyl)-4-(4-methoxy-2-methylphenyl)butanamide on the brain and behavior.
Métodos De Síntesis
N-(2,4-dimethylphenyl)-4-(4-methoxy-2-methylphenyl)butanamide can be synthesized by reacting 2,4-dimethylaniline with 4-methoxy-2-methylbenzaldehyde, followed by reduction with sodium borohydride and acetylation with acetic anhydride. The purity and yield of the product can be improved by recrystallization.
Aplicaciones Científicas De Investigación
N-(2,4-dimethylphenyl)-4-(4-methoxy-2-methylphenyl)butanamide has been used in scientific research to study the mechanism of action of hallucinogens. It acts as a partial agonist at the serotonin 5-HT2A receptor, which is believed to be the primary target of hallucinogens. N-(2,4-dimethylphenyl)-4-(4-methoxy-2-methylphenyl)butanamide has been found to induce visual and auditory hallucinations, altered perception of time and space, and changes in mood and thought.
Propiedades
IUPAC Name |
N-(2,4-dimethylphenyl)-4-(4-methoxy-2-methylphenyl)butanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25NO2/c1-14-8-11-19(16(3)12-14)21-20(22)7-5-6-17-9-10-18(23-4)13-15(17)2/h8-13H,5-7H2,1-4H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPVCVBYWTNPTPI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)CCCC2=C(C=C(C=C2)OC)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(4-chlorophenyl)-N-[3-(4-morpholinylsulfonyl)phenyl]acetamide](/img/structure/B5738474.png)
![N-{4-[N-(2-methyl-3-furoyl)ethanehydrazonoyl]phenyl}-1,3-benzodioxole-5-carboxamide](/img/structure/B5738481.png)
![N'-(tert-butyl)-N-isopropyl-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}urea](/img/structure/B5738483.png)
![N-[2-(4-fluorophenyl)ethyl]-2-(4-methoxyphenyl)acetamide](/img/structure/B5738496.png)









![4-(3-phenylbenzo[g]quinoxalin-2-yl)phenol](/img/structure/B5738545.png)